Elimusertib

Description

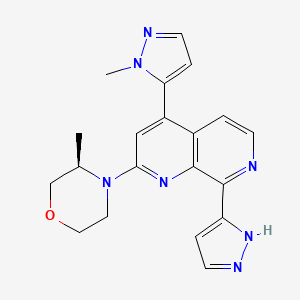

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXRSCXGRPSTMW-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876467-74-1 | |

| Record name | BAY-1895344 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1876467741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELIMUSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N13IK9LNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elimusertib: A Technical Guide to its Potency, Selectivity, and Mechanism of ATR Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (formerly BAY 1895344) is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a cellular network essential for maintaining genomic integrity.[5] In response to DNA damage and replication stress, ATR activates downstream signaling to orchestrate cell cycle checkpoints, DNA repair, and stabilization of replication forks.[2][6] Many cancers exhibit inherent genomic instability and an increased reliance on the ATR pathway for survival, making ATR an attractive therapeutic target.[7] this compound has demonstrated significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with DNA-damaging agents, and is currently under clinical investigation for the treatment of advanced solid tumors and lymphomas.[8][9][10] This guide provides a detailed overview of this compound's inhibitory potency, kinase selectivity, and the experimental methodologies used to characterize its activity.

Potency and Selectivity of this compound

The inhibitory activity of this compound has been quantified against its primary target, ATR, and other related kinases, demonstrating a high degree of potency and selectivity. Cellular potency has also been assessed across a broad range of cancer cell lines.

Table 1: Kinase Inhibitory Potency and Selectivity of this compound

| Target Kinase | IC50 (nM) | Selectivity (Fold vs. ATR) | Reference |

| ATR | 7 | - | [1] |

| ATM | 1420 | 203 | |

| DNA-PK | 332 | 47 | [1] |

| PI3K | 3270 | 467 | [1] |

| mTOR | 427 (calculated) | 61 | [1] |

Note: The IC50 value for mTOR was calculated based on the provided ratio of IC50 values (mTOR/ATR = 61).[1]

Table 2: Cellular Potency of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Median of 38 cell lines | Various | 78 | [8] |

| SU-DHL-8 | B-cell lymphoma | 9 | [8] |

| LoVo | Colorectal Cancer (CRC) | 71 | [1][8] |

| HT-29 | Colorectal Cancer (CRC) | 160 | [1][8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 100 | [8] |

| MDA-MB-453 | HER2+ Breast Cancer | 46 | [8] |

| C4-2b | Prostate Cancer | Not specified | [3] |

| PC-3 | Prostate Cancer | Not specified | [3] |

Signaling Pathways and Experimental Workflows

ATR-Chk1 Signaling Pathway in DNA Damage Response

This compound exerts its effect by inhibiting the ATR kinase, a key regulator of the cellular response to DNA damage and replication stress. The following diagram illustrates the canonical ATR-Chk1 signaling pathway.

Caption: this compound inhibits ATR kinase, blocking the phosphorylation of Chk1 and downstream responses.

Experimental Workflow for Assessing this compound's Cellular Activity

The following diagram outlines a typical experimental workflow to evaluate the cellular effects of this compound, from initial cell treatment to the analysis of cell cycle distribution and DNA damage.

Caption: A generalized workflow for characterizing the cellular impact of this compound treatment.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-453) in 96-well plates at a density of 2 x 104 cells per well and allow them to adhere overnight.[3]

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1-10 nM) for specified durations (e.g., 24-96 hours).[3]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for DNA Damage Markers

This technique is used to detect and quantify specific proteins involved in the DNA damage response pathway.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ATR, p-Chk1, γ-H2AX, total ATR, total Chk1, β-actin) overnight at 4°C.[3][8]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Preparation: Treat cells with this compound for the desired time, then harvest by trypsinization.[8]

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[8]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[8][11]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer (e.g., BD FACSCalibur).[8]

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software. An increase in the sub-G1 population can be indicative of apoptosis.[8]

Conclusion

This compound is a potent and selective ATR inhibitor that effectively targets a key node in the DNA damage response pathway. Its high selectivity for ATR over other related kinases, coupled with its potent anti-proliferative activity in a wide range of cancer cell lines, underscores its potential as a targeted cancer therapeutic. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other DDR inhibitors, facilitating further research into their mechanisms of action and clinical applications.

References

- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The suppression of ATR/Chk1 pathway by this compound ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (BAY1895344), a Novel ATR Inhibitor, Demonstrates in vivo Activity in ATRX Mutated Models of Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of ATR Kinase Inhibitor this compound Monotherapy or Combination in Tumors with DNA Damage Response Pathway and Other Genomic Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-crt.org [e-crt.org]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Role of Elimusertib in Synthetic Lethality with ATM Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective inhibition of Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a promising therapeutic strategy in oncology, particularly for tumors harboring defects in the DNA Damage Response (DDR) pathway. This guide provides an in-depth technical overview of Elimusertib (formerly BAY 1895344), a potent and selective ATR inhibitor, and its role in inducing synthetic lethality in the context of Ataxia Telangiectasia Mutated (ATM) deficiency. We will explore the molecular rationale for this synthetic lethal interaction, present preclinical and clinical data supporting the efficacy of this compound in ATM-deficient cancers, detail key experimental protocols for evaluating its activity, and provide visual representations of the underlying biological pathways and experimental workflows.

Introduction: The Principle of Synthetic Lethality in Cancer Therapy

Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes is compatible with cell viability. In the context of cancer, this principle can be exploited by targeting a gene that is essential for the survival of cancer cells that have lost the function of another gene, often a tumor suppressor.

A key pathway where synthetic lethality is being actively investigated for therapeutic intervention is the DNA Damage Response (DDR). The DDR is a complex network of signaling pathways that detect, signal, and repair DNA lesions, thereby maintaining genomic integrity. Two of the most critical kinases in the DDR network are ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[1] While both are members of the phosphoinositide 3-kinase-related kinase (PIKK) family, they are activated by different types of DNA damage. ATM primarily responds to DNA double-strand breaks (DSBs), while ATR is activated by a broad range of DNA damage, particularly replication stress and single-stranded DNA (ssDNA).[2]

In many cancers, the ATM gene is mutated or lost, leading to a defective response to DSBs.[1] These cancer cells become heavily reliant on the ATR signaling pathway to repair DNA damage and survive.[3][4] This dependency creates a vulnerability that can be targeted. By inhibiting ATR in an ATM-deficient background, the cancer cell's ability to repair DNA damage is severely compromised, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells while sparing normal, ATM-proficient cells is the essence of the synthetic lethal strategy.

This compound (BAY 1895344): A Potent and Selective ATR Inhibitor

This compound is an orally available and highly selective small-molecule inhibitor of ATR kinase activity. It exerts its function by binding to the ATP-binding pocket of ATR, thereby preventing the phosphorylation of its downstream targets, most notably Chk1. This inhibition of the ATR-Chk1 signaling cascade disrupts the S and G2/M cell cycle checkpoints, leading to the accumulation of DNA damage and induction of apoptosis, particularly in cells with high levels of replication stress or deficiencies in other DDR pathways.[5][6]

Preclinical Evidence for Synthetic Lethality of this compound with ATM Deficiency

A substantial body of preclinical research has demonstrated the synthetic lethal interaction between this compound and ATM deficiency in various cancer models.

In Vitro Studies: Cell Line Sensitivity

Studies across a broad panel of cancer cell lines have shown that those with ATM mutations or low ATM expression are significantly more sensitive to this compound compared to their ATM-proficient counterparts. This is reflected in lower half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | ATM Status | This compound IC50 (nM) | Reference |

| ATM-Deficient/-Low | ||||

| GRANTA-519 | Mantle Cell Lymphoma | Deficient | ~10-50 | [1] |

| Z138 | Mantle Cell Lymphoma | Deficient | Not specified, but sensitive | [7] |

| SNU-601 | Gastric Cancer | Dysfunctional | Not specified, but sensitive | [8] |

| ATM-Proficient | ||||

| JEKO-1 | Mantle Cell Lymphoma | Proficient | Higher than ATM-deficient | [7] |

| SNU-484 | Gastric Cancer | Functional | Not sensitive | [8] |

| MCF7 | Breast Cancer | Proficient | Not specified, but less sensitive | [9] |

Note: Specific IC50 values can vary between studies and experimental conditions. The table illustrates the general trend of increased sensitivity in ATM-deficient lines.

In Vivo Studies: Patient-Derived Xenograft (PDX) Models

The antitumor activity of this compound has been further validated in in vivo studies using patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity and biology of human tumors. In PDX models with ATM loss or mutations, this compound monotherapy has been shown to induce significant tumor growth inhibition, partial responses (PR), and stable disease (SD).[4][7][10]

| PDX Model | Cancer Type | ATM Status | This compound Treatment | Outcome | Reference |

| BCX.017 | Triple-Negative Breast Cancer | ATM loss (IHC) | 40 mg/kg, twice daily, 3 days on/4 days off | Partial Response (PR) | [3][4] |

| ATM-mutant PDX | Gastric Cancer | ATM mutation (p.F2813fs) | 40 mg/kg | Tumor growth regression | [6] |

| Multiple PDX models | Various Solid Tumors | ATM loss (IHC) | 20 or 40 mg/kg, twice daily, 3 days on/4 days off | 2 of 5 models showed PR or SD | [3][4][11] |

| Z138 xenograft | Mantle Cell Lymphoma | ATM deficient | 40 mg/kg, twice daily, 3 days on/4 off | Significant tumor growth reduction | [7] |

| JEKO-1 xenograft | Mantle Cell Lymphoma | ATM proficient | 40 mg/kg, twice daily, 3 days on/4 off | Strong tumor growth inhibition | [7] |

Clinical Validation: this compound in Patients with ATM-Deficient Tumors

The promising preclinical data led to the clinical investigation of this compound in patients with advanced solid tumors, with a focus on those with DDR defects, including ATM loss. The Phase Ib expansion trial (NCT03188965) evaluated the safety and efficacy of this compound in this patient population.[12][13]

| Patient Cohort | Cancer Types | ATM Status | Key Clinical Outcomes | Reference |

| Phase Ib Expansion (NCT03188965) | Various Advanced Solid Tumors | ATM loss (IHC) | - Durable clinical benefit (>6 months) in 26.5% of patients. - Partial Response (PR) rate of 9%. - Stable Disease (SD) rate of 56%. | [12][13][14] |

| Phase Ib Expansion (NCT03188965) | Gynecologic, Colorectal, Breast, Prostate Cancers | ATM alterations | - Clinical benefit rate of 44.1% in the ATM loss cohort. | [13][14] |

These clinical findings provide strong evidence for the therapeutic potential of this compound in patients with ATM-deficient tumors.

Core Signaling Pathways and Experimental Workflows

DNA Damage Response: The Roles of ATM and ATR

The following diagram illustrates the simplified signaling cascade of the DNA damage response, highlighting the distinct and overlapping roles of ATM and ATR.

Mechanism of Action: this compound Inhibition of ATR

This diagram illustrates how this compound specifically targets and inhibits the ATR signaling pathway.

Synthetic Lethality of this compound with ATM Deficiency

This diagram illustrates the logical relationship of synthetic lethality between ATM deficiency and ATR inhibition by this compound.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate IC50 values.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours. Include a vehicle control (e.g., DMSO).

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.

-

-

Data Analysis: Normalize the readings to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Western Blotting for DDR Protein Phosphorylation

Objective: To assess the inhibition of ATR signaling by measuring the phosphorylation of downstream targets like Chk1.

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for DNA Damage (γ-H2AX Foci)

Objective: To visualize and quantify DNA double-strand breaks as a measure of this compound-induced DNA damage.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Block with 1% BSA in PBST for 1 hour. Incubate with a primary antibody against γ-H2AX (Ser139) overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.

-

Quantification: Count the number of γ-H2AX foci per nucleus using image analysis software.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To detect and quantify DNA damage in individual cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from treated and control cells.

-

Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: For detecting single- and double-strand breaks, incubate the slides in an alkaline electrophoresis buffer to unwind the DNA, followed by electrophoresis. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide) and visualize using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

-

Data Analysis: Gate on the single-cell population and analyze the cell cycle distribution (G1, S, and G2/M phases) using cell cycle analysis software.

Conclusion and Future Directions

This compound has demonstrated significant promise as a targeted therapy for cancers with ATM deficiency, providing a clear clinical example of the synthetic lethality concept. The robust preclinical and emerging clinical data underscore the potential of ATR inhibition as a valuable therapeutic strategy. Future research will likely focus on identifying additional biomarkers of response to this compound, exploring rational combination therapies to overcome potential resistance mechanisms, and expanding its application to other cancer types with DDR deficiencies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working to advance this exciting area of oncology.

References

- 1. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Gamma-H2AX immunofluorescence staining [bio-protocol.org]

- 5. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Efficacy of ATR Kinase Inhibitor this compound Monotherapy or Combination in Tumors with DNA Damage Response Pathway and Other Genomic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. m.youtube.com [m.youtube.com]

- 14. onclive.com [onclive.com]

Elimusertib's Disruption of Cell Cycle Checkpoints: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elimusertib (formerly BAY-1895344) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2] By targeting ATR, this compound effectively disrupts the signaling cascade that allows cancer cells to arrest their cell cycle in response to DNA damage, leading to mitotic catastrophe and apoptosis.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: ATR Inhibition

ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at stalled replication forks and sites of DNA damage.[5][6] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints.[5][6][7] This pause allows time for DNA repair, promoting cell survival.

This compound competitively binds to the ATP-binding pocket of ATR, inhibiting its kinase activity.[8] This abrogation of ATR signaling prevents the activation of Chk1 and other downstream effectors, thereby overriding the cell cycle arrest.[4] Cancer cells, often characterized by high levels of replication stress and reliance on checkpoint pathways for survival, are particularly vulnerable to ATR inhibition.[4][9] The forced entry into mitosis with unrepaired DNA damage results in a lethal outcome known as mitotic catastrophe.[10]

Quantitative Analysis of this compound's Effects

The efficacy of this compound has been demonstrated across a range of cancer cell lines, with varying sensitivities. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic potential.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | 100 | [3] |

| MDA-MB-453 | HER2-Amplified Breast Cancer | 46 | [3] |

| T-47D | Hormone Receptor-Positive Breast Cancer | 650 | [3] |

| HT-29 | Colorectal Cancer | 160 | [] |

| LoVo | Colorectal Cancer | 71 | [] |

| SU-DHL-8 | B-cell Lymphoma | 9 | [] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 11.08 (72h), 6.26 (96h) | [4] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the concentration of this compound required to inhibit the growth of various cancer cell lines by 50%.

The inhibition of ATR by this compound leads to distinct changes in cell cycle phase distribution.

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Citation |

| 8505C (Anaplastic Thyroid Cancer) | Control | 55.1 | 28.3 | 16.6 | [12] |

| 8505C (Anaplastic Thyroid Cancer) | This compound (500 nM, 48h) | 28.4 | 45.2 | 26.4 | [12] |

| 8305C (Anaplastic Thyroid Cancer) | Control | 62.7 | 24.1 | 13.2 | [12] |

| 8305C (Anaplastic Thyroid Cancer) | This compound (500 nM, 48h) | 35.6 | 41.8 | 22.6 | [12] |

| KAT18 (Anaplastic Thyroid Cancer) | Control | 58.9 | 29.5 | 11.6 | [12] |

| KAT18 (Anaplastic Thyroid Cancer) | This compound (500 nM, 48h) | 33.7 | 43.1 | 23.2 | [12] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | This compound | G0/G1 Accumulation | - | - | [4] |

Table 2: Effect of this compound on Cell Cycle Distribution. This table illustrates the shift in cell cycle phases upon treatment with this compound, showing an increase in S and G2/M phases in anaplastic thyroid cancer cells and G0/G1 arrest in triple-negative breast cancer cells.

Signaling Pathways and Experimental Workflows

The ATR-Chk1 Signaling Pathway

The following diagram illustrates the central role of the ATR-Chk1 pathway in response to DNA damage and its inhibition by this compound.

Caption: The ATR-Chk1 signaling pathway and its inhibition by this compound.

Experimental Workflow: Assessing Cell Cycle Effects

The following diagram outlines a typical experimental workflow to determine the effect of this compound on the cell cycle.

Caption: A typical workflow for cell cycle analysis using flow cytometry.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described in the literature.[3]

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis (Flow Cytometry)

This protocol is based on standard procedures reported in relevant studies.[3][4]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).

-

Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol outlines the general steps for assessing protein expression changes, as described in the literature.[3][4]

-

Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ATR, p-Chk1, Chk1, γH2AX, Cyclin B) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound's targeted inhibition of ATR represents a promising therapeutic strategy, particularly for cancers with inherent DNA damage response deficiencies. By forcing cells with unrepaired DNA to enter mitosis, this compound selectively induces cell death in malignant cells while having a lesser effect on normal cells with intact cell cycle checkpoints. The data and protocols presented in this guide provide a comprehensive overview of the preclinical assessment of this compound's effects on cell cycle regulation, offering a valuable resource for ongoing research and development in the field of targeted cancer therapy. Further investigations are warranted to identify predictive biomarkers for this compound sensitivity and to explore rational combination therapies to enhance its anti-tumor efficacy.[3][13]

References

- 1. AACR 2022: Expansion trial of ATR inhibitor shows encouraging clinical activity against DDR defects - ecancer [ecancer.org]

- 2. Facebook [cancer.gov]

- 3. e-crt.org [e-crt.org]

- 4. The suppression of ATR/Chk1 pathway by this compound ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. First-in-Human Trial of the Oral Ataxia Telangiectasia and RAD3-Related (ATR) Inhibitor BAY 1895344 in Patients with Advanced Solid Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Preclinical Evaluation of the ATR inhibitor BAY 1895344 as a Radiosensitizer for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

The Pharmacodynamics of Elimusertib: A Technical Guide for Cancer Researchers

An In-depth Examination of the Mechanism of Action, Cellular Effects, and Therapeutic Potential of the ATR Inhibitor Elimusertib in Oncology.

Introduction

This compound (formerly BAY 1895344) is an orally available and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] In cancer cells, which often exhibit increased replication stress and genomic instability, the ATR pathway is essential for survival.[3][4] By targeting ATR, this compound disrupts DNA damage repair, leading to cell cycle arrest and apoptosis, making it a promising therapeutic agent in oncology.[1][5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in cancer cells, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation.

Mechanism of Action: ATR Inhibition and Synthetic Lethality

This compound selectively binds to and inhibits the kinase activity of ATR, preventing ATR-mediated signaling.[1] This inhibition disrupts the activation of downstream DNA damage checkpoints, most notably the intra-S and G2/M checkpoints.[6] The therapeutic efficacy of this compound is particularly pronounced in tumors with existing defects in other DDR pathways, such as those with mutations in the ATM gene. This concept, known as synthetic lethality, arises because cancer cells deficient in ATM become heavily reliant on the ATR pathway for survival.[7][8] Inhibition of ATR in such a context leads to catastrophic DNA damage and cell death.

Figure 1: this compound's Mechanism of Action.

Pharmacodynamic Effects in Cancer Cells

Cell Cycle Disruption

A primary effect of this compound is the disruption of the cell cycle. Treatment with this compound leads to a delay in the S-phase progression and an accumulation of cells in the G0/G1 phase.[3][5] This is a direct consequence of inhibiting the ATR-mediated intra-S checkpoint, which is crucial for repairing DNA damage during replication.[6]

Induction of DNA Damage and Apoptosis

By inhibiting DNA repair mechanisms, this compound leads to an accumulation of DNA damage, particularly single and double-strand breaks.[3][4] This is evidenced by an increase in markers like γH2AX.[5][8] The overwhelming level of genomic instability ultimately triggers programmed cell death, or apoptosis, through caspase-dependent pathways.[3][5] This process is often referred to as "replication catastrophe" in the context of ATR inhibition.[4]

In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-proliferative activity across a broad range of human tumor cell lines as a monotherapy.[9] Its efficacy is particularly notable in preclinical models with deficiencies in DNA damage repair.[9] Furthermore, synergistic anti-tumor activity has been observed when this compound is combined with DNA-damaging chemotherapies (e.g., cisplatin, topotecan), PARP inhibitors (e.g., niraparib), or radiotherapy.[9][10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the pharmacodynamics of this compound.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 6-8 (for 96h) | [5] |

| Various Pediatric Solid Tumor Cell Lines | Neuroblastoma, Ewing Sarcoma, etc. | 2.687 - 395.7 | [6] |

| Table 1: In Vitro Anti-proliferative Activity of this compound. |

| Model Type | Cancer Type(s) | Dosing Regimen | Outcome | Reference(s) |

| Patient-Derived Xenografts (PDX) | Tumors with DDR alterations | 40 mg/kg, twice daily, 3 days on/4 days off | 19% Partial Response (PR), 19% Stable Disease (SD) in 21 models. | [8] |

| MDA-MB-231 Xenograft | Breast Cancer | 30 mg/kg or 50 mg/kg, twice daily, 3 days on/4 days off | Slowed tumor growth at 30 mg/kg; Tumor size decrease at 50 mg/kg. | [3] |

| Pediatric Solid Tumor PDX | Various | 40 mg/kg, twice daily, 3 days on/4 days off | Pronounced objective response rates. | [13] |

| Table 2: In Vivo Efficacy of this compound Monotherapy. |

| Combination Agent | Cancer Type(s) | Key Findings | Reference(s) |

| Cisplatin | Advanced Solid Tumors | Synergistic effects observed preclinically, but intolerable hematologic toxicity in a Phase I trial. | [11] |

| Topotecan | Refractory Advanced Solid Tumors | Disease control rate of 43% in a Phase Ia study. | [12] |

| Niraparib (PARP inhibitor) | PARP-resistant Patient-Derived Xenografts | Enhanced antitumor activity compared to single agents. | [10] |

| Copanlisib (PI3K inhibitor) | Lymphoma / Tumors with DDR alterations | Synergistic antitumor effect. | [10][14] |

| Table 3: this compound in Combination Therapies. |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's pharmacodynamics. Below are protocols for key experiments.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72-96 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[3]

Cell Cycle Analysis (Flow Cytometry)

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3][5]

References

- 1. Facebook [cancer.gov]

- 2. Damage Incorporated: Discovery of the Potent, Highly Selective, Orally Available ATR Inhibitor BAY 1895344 with Favorable Pharmacokinetic Properties and Promising Efficacy in Monotherapy and in Combination Treatments in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-crt.org [e-crt.org]

- 4. This compound, a Novel ATR Inhibitor, Induces Anti-Tumor Effects through Replication Catastrophe in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The suppression of ATR/Chk1 pathway by this compound ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Efficacy of ATR Kinase Inhibitor this compound Monotherapy or Combination in Tumors with DNA Damage Response Pathway and Other Genomic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Efficacy of ATR Kinase Inhibitor this compound Monotherapy or Combination in Tumors with DNA Damage Response Pathway and Other Genomic Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ascopubs.org [ascopubs.org]

- 13. This compound has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

Elimusertib: A Technical Guide to Target Engagement and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (BAY-1895344) is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2][3] ATR plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle checkpoints, DNA repair, and apoptosis in response to DNA single-strand breaks and replication stress.[1][4] In many cancer cells, which often exhibit increased replication stress and defects in other DDR pathways (such as ATM loss), there is a heightened reliance on ATR for survival.[5] By inhibiting ATR, this compound selectively targets these cancer cells, leading to an accumulation of DNA damage, replication catastrophe, and ultimately, apoptotic cell death.[6][7] This technical guide provides an in-depth overview of this compound's target engagement, its effects on downstream signaling pathways, and detailed protocols for key experimental assays used to characterize its activity.

Target Engagement and Potency

This compound demonstrates potent and selective inhibition of ATR kinase. The primary measure of its target engagement is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| ATR Kinase | 7 | Biochemical Kinase Assay | [2][3][8] |

This compound also exhibits potent anti-proliferative activity across a broad range of human cancer cell lines, with IC50 values varying depending on the specific genetic context and dependencies of the cell line.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 100 | [7] |

| MDA-MB-453 | HER2+ Breast Cancer | 46 | [7] |

| T-47D | Hormone Receptor+ Breast Cancer | 650 | [7] |

| HT-29 | Colorectal Cancer | 160 | [8] |

| LoVo | Colorectal Cancer | 71 | [8] |

| SU-DHL-8 | B-cell Lymphoma | 9 | [8] |

| Various Pediatric Solid Tumors | Ewing Sarcoma, Rhabdomyosarcoma, Neuroblastoma | 2.687 - 395.7 | [1] |

Downstream Signaling Pathways

This compound's inhibition of ATR kinase activity leads to the disruption of the ATR-Chk1 signaling axis, a central pathway in the DNA damage response. This results in a cascade of downstream effects, including the abrogation of cell cycle checkpoints and the accumulation of lethal DNA damage.

Diagram 1: this compound's Mechanism of Action in the ATR Signaling Pathway

Caption: this compound inhibits ATR, preventing Chk1 activation and disrupting cell cycle checkpoints.

Table 3: Effects of this compound on Downstream Signaling Molecules

| Molecule | Effect | Method of Detection | Reference |

| p-Chk1 (Phosphorylated Chk1) | Decreased | Western Blot | [6] |

| p-Cdc2 | Decreased | Western Blot | [6] |

| p-Rb (Phosphorylated Retinoblastoma protein) | Decreased | Western Blot | [6] |

| γH2AX (gamma-H2AX) | Increased | Western Blot, Immunofluorescence | [6][7] |

| Cleaved Caspase-3 | Increased | Western Blot | [6] |

| Cleaved PARP | Increased | Western Blot | [6] |

| p-RPA32 | Increased | Western Blot | [7] |

| p-CDK2 (Tyr15) | Decreased | Western Blot | [9] |

Cellular Effects

The inhibition of ATR signaling by this compound manifests in distinct cellular phenotypes, primarily affecting cell cycle progression and viability.

Cell Cycle Arrest

This compound treatment leads to a delay in S-phase progression and an accumulation of cells in the G0/G1 phase of the cell cycle.[1][6][9]

Table 4: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| Control | 57.7 ± 0.6 | - | - | [1] |

| 6 nM this compound (96h) | 78.0 ± 1.4 | - | - | [1] |

| 8 nM this compound (96h) | 72.1 ± 1.3 | - | - | [1] |

Note: Complete cell cycle distribution data was not available in the cited source.

Induction of Apoptosis

By disrupting the DNA damage response and promoting the accumulation of unrepaired DNA damage, this compound induces apoptosis in cancer cells.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Multi-well spectrophotometer (ELISA reader)

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10³ to 7 x 10³ cells per well and incubate overnight.

-

Treat cells with varying concentrations of this compound (or vehicle control) and incubate for the desired period (e.g., 72-96 hours).

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6]

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[6]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Incubate the plate overnight at 37°C in a humidified atmosphere.[6]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[6]

Diagram 2: MTT Assay Workflow

Caption: A stepwise representation of the MTT cell viability assay protocol.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.

Materials:

-

6-well or 12-well plates

-

Appropriate cell culture medium

-

Fixative solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

-

Prepare a single-cell suspension of the desired cell line.

-

Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates.

-

Allow cells to adhere overnight.

-

Treat cells with this compound or vehicle control for a specified period (e.g., 48 hours).[1]

-

Remove the drug-containing medium, wash with fresh medium, and continue to culture in drug-free medium for 7-14 days, allowing colonies to form.[1]

-

When colonies are visible, aspirate the medium and gently wash with PBS.

-

Fix the colonies with a fixative solution for 10-20 minutes at room temperature.

-

Remove the fixative and stain the colonies with crystal violet solution for 10-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect and quantify specific proteins, including their phosphorylated forms, in a complex mixture.

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST for phospho-proteins)

-

Primary antibodies (total and phospho-specific)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a protein assay (e.g., BCA).

-

Denature protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Diagram 3: Western Blot Workflow for Phospho-Proteins

Caption: Key steps in performing a western blot to detect phosphorylated proteins.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Culture and treat cells with this compound or vehicle control.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent and selective ATR inhibitor that effectively engages its target and disrupts downstream signaling pathways critical for the survival of cancer cells with high replication stress or DNA damage repair deficiencies. Its mechanism of action, characterized by the inhibition of the ATR-Chk1 axis, leads to cell cycle dysregulation, accumulation of DNA damage, and apoptosis. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other ATR inhibitors, enabling a comprehensive understanding of their cellular and molecular effects. Further research into predictive biomarkers and rational combination strategies will continue to refine the clinical application of this promising therapeutic agent.

References

- 1. The suppression of ATR/Chk1 pathway by this compound ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. e-crt.org [e-crt.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Elimusertib Testing in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (also known as BAY-1895344) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] In cancer cells, which often exhibit high levels of replication stress and genomic instability, the ATR pathway is crucial for survival.[3] this compound abrogates this survival mechanism by inhibiting ATR, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, a form of mitotic cell death known as replication catastrophe.[3][4] Preclinical studies have demonstrated the antitumor activity of this compound in various cancer models, particularly those with underlying defects in DDR genes such as ATM and BRCA1/2.[1][5]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a highly predictive preclinical platform for evaluating anti-cancer therapies.[6] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient's tumor compared to traditional cell line-derived xenografts.[6] This document provides detailed application notes and protocols for the use of PDX models in the preclinical evaluation of this compound.

Mechanism of Action of this compound

The ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which forms at stalled replication forks during replication stress.[7] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[8] By inhibiting ATR, this compound prevents this signaling cascade.[3] The resulting failure to resolve replication stress leads to the collapse of replication forks, the accumulation of double-strand breaks (DSBs), and ultimately, apoptotic cell death through replication catastrophe.[3][4]

Caption: ATR signaling pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound in PDX Models

The following tables summarize the in vivo efficacy of this compound as a monotherapy in various PDX models.

Table 1: this compound Efficacy in Breast and Gastric Cancer PDX Models

| PDX Model | Cancer Type | Key Genetic Alteration | Treatment Regimen (this compound) | Outcome | Reference |

| X151 | Metastatic Breast Cancer | BRCA2 mutation (p.Lys2777*) | 40 mg/kg, oral gavage | Significantly delayed tumor growth | [3] |

| IGX-216 | Advanced Gastric Cancer | ATM mutation (p.F2813fs) | 40 mg/kg, oral gavage | Significantly delayed tumor growth | [3] |

| BCX.017 | Triple-Negative Breast Cancer | No ATM expression (IHC) | 40 mg/kg, BID, 3 days on/4 days off, orally | Partial Response | [2][5] |

| PDX.003.233 | Breast Cancer | Germline BRCA2 mutation | 40 mg/kg, BID, 3 days on/4 days off, orally | Partial Response | [2] |

| BCX.006 | Breast Cancer | BRCA2 deletion | 40 mg/kg, BID, 3 days on/4 days off, orally | Partial Response | [2] |

| BCX.024 | Breast Cancer | No known BRCA1/2 or ATM alterations | 40 mg/kg, BID, 3 days on/4 days off, orally | Partial Response | [2] |

Table 2: this compound Efficacy in Pediatric Solid Tumor PDX Models

| PDX Model Cohort | Cancer Type | Treatment Regimen (this compound) | Outcome | Reference |

| 32 PDX Models | Various pediatric solid tumors (Ewing sarcoma, rhabdomyosarcoma, neuroblastoma, osteosarcoma) | 40 mg/kg, BID, 3 days on/4 days off, orally | Pronounced objective response rates; stronger antitumor effects than some standard-of-care chemotherapies | [9][10][11][12] |

Table 3: this compound Efficacy in PDX Models with DDR Alterations

| PDX Model Cohort | Cancer Types | Key Genetic Alterations | Treatment Regimen (this compound) | Outcome | Reference |

| 21 PDX Models | Breast, colorectal, pancreatic, endometrial, cholangiocarcinoma | Various DDR alterations (e.g., ATM, BRCA1/2) | 20 or 40 mg/kg, BID, 3 days on/4 days off, orally | 4 models had a partial response (PR) and 4 had stable disease (SD). 11 models had a significant prolongation of event-free survival. | [1][5][13] |

Experimental Workflow for this compound Testing in PDX Models

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in PDX models.

Caption: Workflow for this compound efficacy testing in PDX models.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol describes the subcutaneous implantation of fresh patient tumor tissue into immunodeficient mice.

Materials:

-

Fresh patient tumor tissue in sterile collection medium (e.g., DMEM) on ice.

-

Immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice, 6-8 weeks old).[7]

-

Sterile surgical instruments (scalpels, forceps, scissors).

-

Sterile phosphate-buffered saline (PBS).

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).

-

Surgical staples or sutures.

-

Animal-safe antiseptic (e.g., povidone-iodine and 70% ethanol).

Procedure:

-

Anesthetize the mouse according to IACUC-approved procedures. Confirm proper anesthetic depth by toe pinch.

-

Shave the fur on the flank or dorsal region where the tumor will be implanted.

-

Wipe the shaved area with antiseptic.

-

In a sterile biosafety cabinet, wash the patient tumor tissue with cold, sterile PBS to remove any blood or debris.

-

Using sterile instruments, mince the tumor tissue into small fragments (approximately 2-3 mm³).[14]

-

Make a small incision (approximately 5 mm) in the skin of the prepared area on the mouse.

-

Using forceps, create a subcutaneous pocket by gently separating the skin from the underlying fascia.

-

Place one to two tumor fragments into the subcutaneous pocket.[14]

-

Close the incision with a surgical staple or suture.

-

Monitor the mouse until it has fully recovered from anesthesia.

-

House the mice in a specific pathogen-free (SPF) facility and monitor for tumor growth.

This compound Formulation and Administration

This protocol details the preparation and oral administration of this compound to mice.

Materials:

-

This compound powder.

-

Vehicle solution (e.g., as specified by the manufacturer or a suitable vehicle like 0.5% methylcellulose).

-

Balance, weigh boats, spatulas.

-

Vortex mixer and/or sonicator.

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice).[13]

-

Syringes (1 mL).

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the number of mice to be dosed. A typical dose is 40 mg/kg.[3]

-

Weigh the this compound powder and add it to the appropriate volume of vehicle.

-

Mix thoroughly by vortexing and/or sonicating until a homogenous suspension is formed. Prepare fresh daily.

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.[15]

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length for stomach delivery.[15]

-

Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.[13]

-

Once the needle is properly inserted, slowly administer the calculated volume of the this compound suspension. The maximum recommended volume is 10 mL/kg.[13]

-

Gently withdraw the needle.

-

Monitor the mouse for any signs of distress.

In Vivo Efficacy Studies in PDX Models

This protocol outlines the procedure for conducting an efficacy study once PDX tumors are established.

Materials:

-

A cohort of PDX-bearing mice with tumor volumes of approximately 150-200 mm³.

-

Calipers for tumor measurement.

-

Balance for weighing mice.

-

Prepared this compound and vehicle solutions.

-

Data collection sheets or software.

Procedure:

-

When tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

-

Record the initial tumor volume and body weight for each mouse. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[16]

-

Administer this compound or vehicle to the respective groups according to the planned schedule (e.g., twice daily, 3 days on, 4 days off).[1][5]

-

Measure tumor volume and body weight 2-3 times per week.[7]

-

Monitor the mice daily for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.

-

Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a specified duration.

-

At the end of the study, euthanize the mice according to IACUC-approved methods.

-

Excise the tumors for downstream pharmacodynamic analysis.

Pharmacodynamic Analysis: Immunohistochemistry (IHC)

This protocol describes the staining of PDX tumor tissue for the DNA damage marker γH2AX.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections on slides.

-

Xylene and graded ethanol series (100%, 95%, 70%).

-

Antigen retrieval buffer (e.g., sodium citrate buffer, pH 6.0).[10]

-

Pressure cooker or water bath for heat-induced epitope retrieval (HIER).

-

Hydrogen peroxide (3%) for blocking endogenous peroxidase.

-

Blocking buffer (e.g., 5% normal goat serum in PBST).

-

Primary antibody against γH2AX.

-

Biotinylated secondary antibody.

-

Streptavidin-HRP conjugate.

-

DAB substrate kit.

-

Hematoxylin for counterstaining.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Perform HIER by heating the slides in antigen retrieval buffer (e.g., in a pressure cooker at 120°C for 2.5 minutes).[9]

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 15 minutes.[9]

-

Wash with PBST (2 x 2 minutes).

-

Apply blocking buffer and incubate for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBST (3 x 2 minutes).

-

Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

-

Wash with PBST (3 x 2 minutes).

-

Incubate with streptavidin-HRP for 30 minutes at room temperature.

-

Wash with PBST (3 x 2 minutes).

-

-

Detection and Counterstaining:

-

Apply DAB substrate and incubate until the desired stain intensity develops (typically 2-10 minutes).

-

Rinse with distilled water to stop the reaction.

-

Counterstain with hematoxylin for 1-3 minutes.[9]

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded ethanol series and xylene.

-

Coverslip the slides using a permanent mounting medium.

-

Pharmacodynamic Analysis: Cell Cycle Analysis by Flow Cytometry

This protocol describes the preparation of cells from PDX tumors for cell cycle analysis using propidium iodide (PI) staining.

Materials:

-

Freshly excised PDX tumor tissue.

-

Collagenase/Dispase or similar tissue dissociation enzyme cocktail.

-

Cell strainers (e.g., 70 µm).

-

Red blood cell lysis buffer (optional).

-

Cold PBS.

-

Cold 70% ethanol.

-

RNase A solution (100 µg/mL).[17]

-

Propidium iodide (PI) staining solution (50 µg/mL).[17]

-

Flow cytometer.

Procedure:

-

Single-Cell Suspension Preparation:

-

Mince the fresh tumor tissue into small pieces in a petri dish with cold PBS.

-

Digest the tissue with a dissociation enzyme cocktail according to the manufacturer's instructions to obtain a single-cell suspension.

-

Filter the cell suspension through a cell strainer to remove clumps.

-

If necessary, treat with red blood cell lysis buffer.

-

Wash the cells with cold PBS and count them.

-

-

Fixation:

-

Staining:

-

Centrifuge the fixed cells to pellet and carefully decant the ethanol.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the pellet in RNase A solution and incubate at 37°C for 30 minutes.[2]

-

Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate gating strategies to exclude doublets and debris.

-

Acquire data for at least 10,000 single-cell events.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]

- 3. Immunohistochemistry Procedure [sigmaaldrich.com]

- 4. ouv.vt.edu [ouv.vt.edu]

- 5. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]

- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 7. researchgate.net [researchgate.net]

- 8. cdn.origene.com [cdn.origene.com]

- 9. arigobio.com [arigobio.com]

- 10. cdn.hellobio.com [cdn.hellobio.com]

- 11. protocols.io [protocols.io]

- 12. iacuc.wsu.edu [iacuc.wsu.edu]

- 13. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 14. uac.arizona.edu [uac.arizona.edu]

- 15. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Application Notes and Protocols for Elimusertib in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and relevant experimental protocols for the use of Elimusertib, a potent and selective ATR kinase inhibitor, in preclinical mouse models of cancer.

Introduction

This compound is an orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] ATR is activated in response to single-strand DNA breaks and replication stress, initiating a signaling cascade to promote cell cycle arrest, DNA repair, and cell survival.[2] By inhibiting ATR, this compound disrupts these critical cellular processes, leading to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, apoptotic cell death in cancer cells, particularly those with existing defects in other DDR pathways like ATM deficiency.[3][4]

Mechanism of Action: The ATR-Chk1 Signaling Pathway

Upon DNA damage or replication stress, ATR is activated and phosphorylates a multitude of downstream substrates, with Checkpoint Kinase 1 (Chk1) being a key effector. Phosphorylation of Chk1 at sites such as Ser345 leads to its activation.[5][6] Activated Chk1 then phosphorylates and regulates various downstream targets, including the Cdc25 family of phosphatases, to induce cell cycle arrest, primarily at the G2/M and S phases.[2][7] this compound's inhibition of ATR prevents the phosphorylation and activation of Chk1, thereby abrogating the downstream signaling cascade. This leads to an inability to arrest the cell cycle in the presence of DNA damage, forcing cells into mitosis with unrepaired DNA, a process known as mitotic catastrophe, which ultimately results in apoptosis.[7][8] A key biomarker of this compound's activity is the reduction of phosphorylated Chk1 (p-Chk1) and an increase in markers of DNA double-strand breaks, such as phosphorylated histone H2AX (γ-H2AX).[4][7]

References

- 1. biorxiv.org [biorxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. Human Phospho-Chk1 (S345) Antibody AF2475: R&D Systems [rndsystems.com]

- 7. The suppression of ATR/Chk1 pathway by this compound ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for Western Blot Analysis of p-CHK1 (Ser345) Following Elimusertib Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of Checkpoint Kinase 1 (CHK1) phosphorylation at serine 345 (p-CHK1 Ser345) by Western blot following treatment with Elimusertib, a potent and selective ATR inhibitor. This compound targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). Inhibition of ATR by this compound prevents the activation of its downstream target, CHK1, leading to a reduction in CHK1 phosphorylation. This abrogation of the ATR-CHK1 signaling pathway is a key mechanism of this compound's anti-tumor activity, particularly in cancers with existing DNA damage or replication stress.[1][2][3][4]

Monitoring the phosphorylation status of CHK1 is a crucial pharmacodynamic biomarker to assess the biological activity of this compound in both preclinical and clinical settings.[5][6] Western blotting is a widely used technique to quantify the changes in p-CHK1 levels in response to drug treatment.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated.

Caption: Mechanism of this compound action on the ATR-CHK1 signaling pathway.

Caption: Experimental workflow for Western blot analysis of p-CHK1.

Quantitative Data Summary

The following table summarizes representative quantitative data on the effect of this compound on p-CHK1 levels as determined by Western blot analysis in various cancer cell lines. The data is presented as a percentage of the control (untreated) group to facilitate comparison across different studies and experimental conditions.

| Cell Line | This compound Concentration | Treatment Duration | p-CHK1 (Ser345) Level (% of Control) | Reference |

| MDA-MB-231 (Triple Negative Breast Cancer) | 6 nM | 72 hours | Decreased | [1] |

| MDA-MB-231 (Triple Negative Breast Cancer) | 8 nM | 72 hours | Decreased | [1] |

| MDA-MB-231 (Triple Negative Breast Cancer) | 6 nM | 96 hours | Further Decreased | [1] |

| MDA-MB-231 (Triple Negative Breast Cancer) | 8 nM | 96 hours | Further Decreased | [1] |

| Ovarian Cancer Cell Lines (Sensitive) | Varies (IC50) | Not Specified | Higher basal p-CHK1 correlates with sensitivity | [7] |

| TP53-mutant AML Cells | Not Specified | Not Specified | Suppressed | [8] |

Note: The term "Decreased" or "Suppressed" indicates a visually confirmed reduction in the p-CHK1 band intensity on the Western blot as reported in the cited literature. For precise quantification, densitometric analysis of the Western blot bands is required.

Detailed Experimental Protocols

I. Cell Culture and this compound Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, OVCAR-3) in appropriate cell culture dishes or plates and allow them to adhere and reach 60-70% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

II. Sample Preparation: Cell Lysis and Protein Quantification

-

Cell Lysis:

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-